

Application Notes and Protocols for Immunohistochemical Staining of CHTOP

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Compound of Interest

Compound Name: Ctop

Cat. No.: B7910177

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Introduction

Distinguishing Between Ctop and CHTOP

It is crucial to differentiate between two molecules with similar acronyms: **Ctop** and CHTOP.

- **Ctop** is a synthetic cyclic peptide that acts as a potent and selective antagonist for the μ -opioid receptor. It is primarily used in pharmacological studies to investigate the opioidergic system.
- CHTOP (Chromatin Target of PRMT1), also known as Friend of PRMT1 (FOP), is a nuclear protein involved in the regulation of gene expression and mRNA export. CHTOP has gained significant interest in cancer research due to its association with tumorigenesis and chemoresistance.

These application notes and protocols focus exclusively on the immunohistochemical detection of the CHTOP protein.

Overview of CHTOP

CHTOP is a versatile protein with several key functions in the cell nucleus. It plays a role in the ligand-dependent activation of estrogen receptor target genes and is involved in the silencing of fetal globin genes.^[1] CHTOP is also a component of the Transcription-Export (TREX) complex, which links mRNA transcription, processing, and nuclear export.^[1] Furthermore,

CHTOP associates with the methylosome complex containing PRMT1 and PRMT5 and is recruited to 5-hydroxymethylcytosine (5hmC) sites on the chromosome, where it participates in the methylation of histone H4 at arginine 3 (H4R3), leading to the activation of genes implicated in glioblastomagenesis.^[1]

Data Presentation

Table 1: Expression of CHTOP in Various Human Cancers (Immunohistochemistry Data)

Cancer Type	Number of Cases	Percentage of Positive Cases	Staining Intensity	Subcellular Localization	Reference
Ovarian Cancer (Chemoresistant)	N/A	High	Strong	Nuclear	[2]
Ovarian Cancer (Metastatic)	N/A	High	Strong	Nuclear	[2]
Ovarian Cancer (Malignant)	N/A	Significantly Higher vs. Normal	Moderate to Strong	Nuclear	[2]
Normal Ovary	N/A	Low	Weak	Nuclear	[2]
Glioma	N/A	Positive	Not specified	Not specified	
Endometrial Cancer	N/A	Positive	Not specified	Not specified	
Breast Cancer	203-204	Not specified	Not specified	Not specified	
Prostate Cancer	41	Not specified	Not specified	Not specified	
Lung Adenocarcinoma	N/A	Not specified	Not specified	Not specified	
Melanoma	N/A	Not specified	Not specified	Not specified	
Pancreatic Cancer	N/A	Not specified	Not specified	Not specified	

Note: This table summarizes findings from various sources. "N/A" indicates that the specific quantitative data was not available in the cited literature. The Human Protein Atlas provides a comprehensive overview of CHTOP staining in a wide range of cancers.[\[3\]](#)

Table 2: Recommended Anti-CHTOP Antibodies for Immunohistochemistry

Product Name	Host Species	Clonality	Applications	Recommended Dilution (IHC-P)	Manufacturer	Catalog Number
Anti-C1orf77/FOP/CHTOP Antibody	Rabbit	Polyclonal	WB, IHC, IF	1:50 - 1:200	Boster Bio	A05773
CHTOP Antibody	Rabbit	Polyclonal	WB, IHC, IF	1:100 - 1:500	Proteintech	17478-1-AP
CHTOP / FOP Antibody (KT64)	Rat	Monoclonal	WB, IHC, IP	1 µg/ml	MyBioSource	MBS249298
CHTOP Polyclonal Antibody	Rabbit	Polyclonal	WB, IHC, IF	1:50 - 1:200	Thermo Fisher	PA5-54630

Experimental Protocols

Detailed Protocol for Immunohistochemical Staining of CHTOP in Paraffin-Embedded Tissues

This protocol provides a general guideline for the chromogenic detection of CHTOP in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.

1. Deparaffinization and Rehydration

- Place slides in a slide holder.
- Immerse slides in two changes of xylene for 5 minutes each.

- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 80% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in gently running tap water for 5 minutes.
- Place slides in a bath of phosphate-buffered saline (PBS) for 5 minutes.

2. Antigen Retrieval

Heat-Induced Epitope Retrieval (HIER) is recommended for CHTOP.

- Place slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the slides in a pressure cooker or microwave oven to just below boiling (95-100°C) and maintain for 10-20 minutes.
- Allow the slides to cool in the buffer at room temperature for at least 20 minutes.
- Rinse slides with PBS three times for 5 minutes each.

3. Peroxidase Blocking

- Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.
- Rinse slides with PBS three times for 5 minutes each.

4. Blocking

- Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation

- Dilute the primary anti-CHTOP antibody to its optimal concentration in the blocking solution.
- Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation

- Rinse slides with PBS three times for 5 minutes each.
- Incubate slides with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 1 hour at room temperature.
- Rinse slides with PBS three times for 5 minutes each.

7. Signal Detection (DAB)

- Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.
- Rinse slides with PBS three times for 5 minutes each.
- Prepare the DAB (3,3'-Diaminobenzidine) substrate solution according to the manufacturer's instructions.
- Incubate slides with the DAB solution until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
- Stop the reaction by immersing the slides in distilled water.

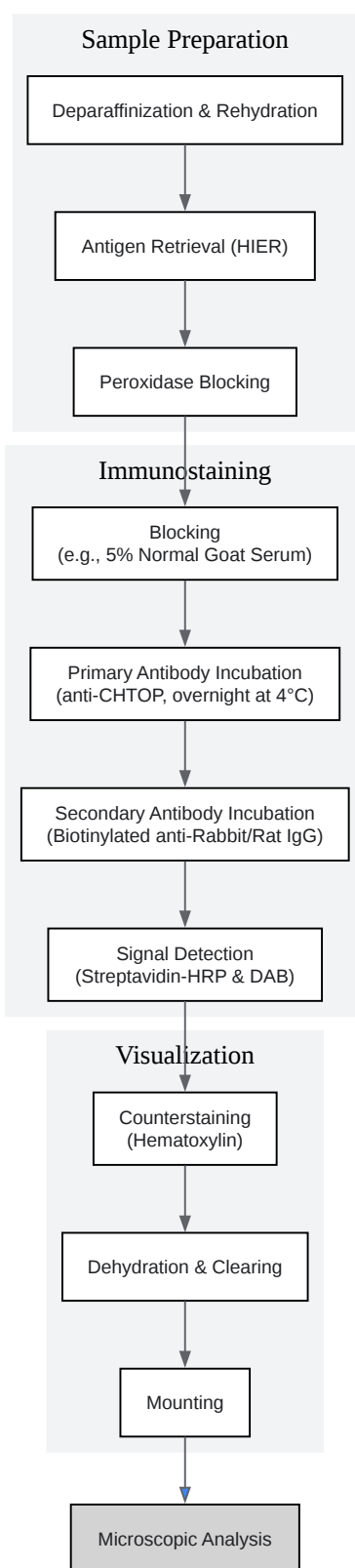
8. Counterstaining

- Immerse slides in Hematoxylin solution for 1-2 minutes.
- Rinse slides in running tap water until the water runs clear.
- "Blue" the sections by dipping in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) for a few seconds.
- Rinse in running tap water.

9. Dehydration and Mounting

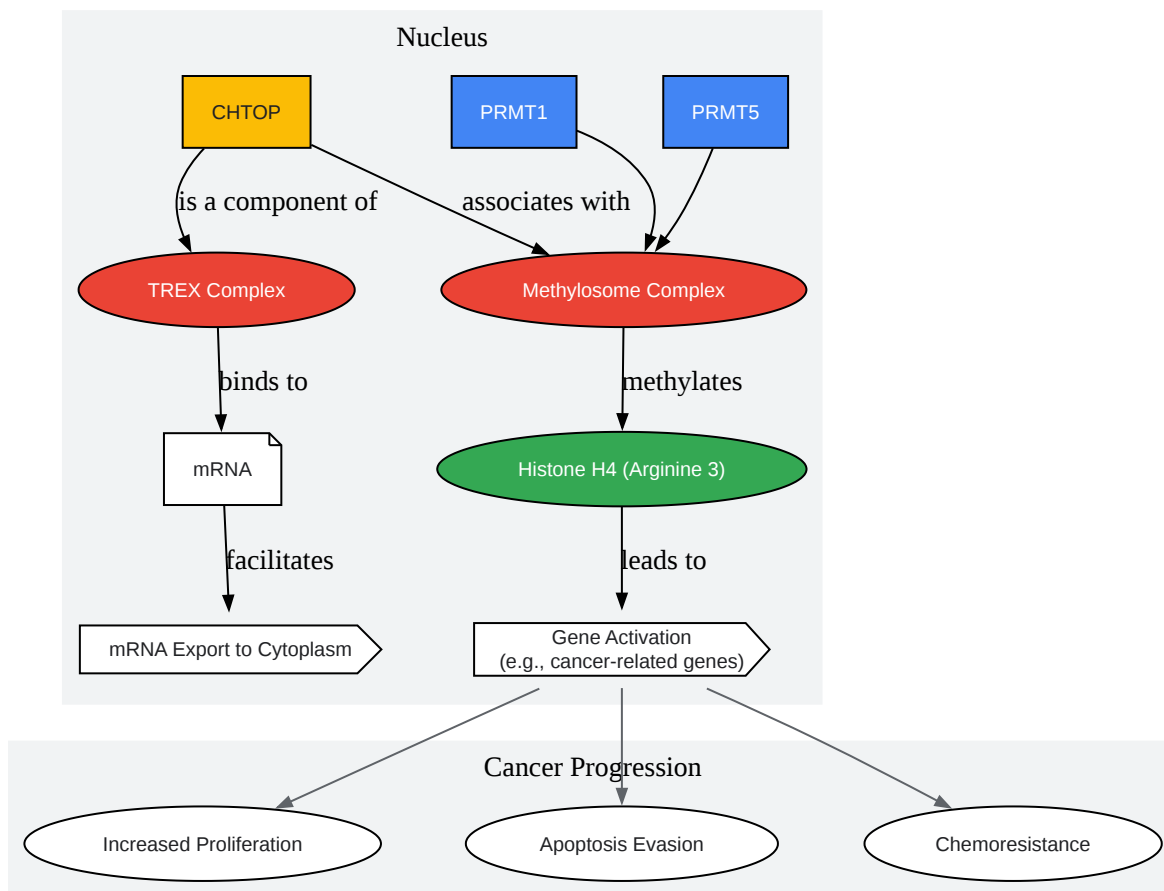
- Dehydrate the slides through graded alcohols: 70%, 80%, 95%, and two changes of 100% ethanol for 3 minutes each.
- Clear the slides in two changes of xylene for 5 minutes each.
- Apply a coverslip using a permanent mounting medium.

Mandatory Visualization



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Caption: Experimental workflow for CHTOP immunohistochemistry.



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Caption: CHTOP signaling and functional interactions in the nucleus.

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References

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- 2. CHTOP in Chemoresistant Epithelial Ovarian Cancer: A Novel and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
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